FK-788
Description
Contextualization of FK-788 as a Prostacyclin Mimetic in Academic Inquiry
This compound was identified through research efforts as a highly potent and selective IP receptor agonist. nih.gov Unlike prostacyclin (PGI₂), which is chemically unstable, this compound was developed as a stable mimetic, suitable for investigative studies. guidetopharmacology.org Research has demonstrated its significant in-vitro activity, highlighting its potent anti-platelet aggregation effects. nih.gov
The discovery of this compound and its class of diphenylcarbamate derivatives provided researchers with a novel chemical scaffold for probing the prostacyclin system. nih.gov Studies on the metabolism of this compound have also spurred the design of new, metabolically more stable PGI₂ mimetics, further expanding the library of tools available for pharmacological research. researchgate.netmolaid.com The synthesis of this compound involves complex chemical steps, including asymmetric dihydroxylation to establish its specific stereochemistry, which is crucial for its biological activity. mdpi.com
Table 2: In-Vitro Activity of this compound
| Parameter | Value | Details | Source |
|---|---|---|---|
| IC₅₀ | 18 nM | Potency in inhibiting platelet aggregation. | nih.gov |
| Kᵢ | 20 nM | Binding affinity for the human recombinant IP receptor. | nih.gov |
Significance of IP Receptor Agonism in Contemporary Pharmacological Investigations
The prostacyclin (IP) receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in vascular homeostasis. guidetopharmacology.orgwikipedia.org Endogenous activation of the IP receptor by prostacyclin triggers a signaling cascade involving the Gs-protein pathway, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). cvpharmacology.comnih.gov This cascade results in several key physiological responses, including vasodilation and the inhibition of platelet aggregation. cvpharmacology.com Consequently, agonism of the IP receptor is a significant area of pharmacological investigation for conditions characterized by vasoconstriction and thrombosis. wikipedia.orgcvpharmacology.com
The therapeutic potential of IP receptor agonists has been most prominently realized in the treatment of pulmonary arterial hypertension (PAH), a condition associated with reduced vascular production of PGI₂. cvpharmacology.com The development of synthetic IP receptor agonists has provided critical therapeutic options. wikipedia.org Beyond PAH, research has explored the role of IP receptor agonism in other contexts, such as preserving pancreatic β-cell function and protecting against kidney damage in diabetes models, highlighting the diverse biological functions mediated by this receptor. nih.gov The ongoing development of novel IP receptor agonists with improved stability and selectivity aims to expand their utility in targeting thrombotic diseases. researcher.life
Overview of Research Trajectories for Small Molecule Modulators of Prostanoid Receptors
The prostanoid receptor family, which includes the IP, DP, EP, FP, and TP receptors, mediates the effects of prostaglandins (B1171923) and thromboxanes. guidetopharmacology.org The development of small molecule modulators for these receptors is a major focus of medicinal chemistry. oatext.com Initial research often relied on structural analogues of the natural ligands, but the field has evolved towards the discovery of non-prostanoid modulators with improved pharmacological properties, such as oral bioavailability and metabolic stability. nih.govcolab.ws
Research trajectories in this area are diverse. A key goal is achieving receptor subtype selectivity to elicit specific therapeutic effects while minimizing off-target actions. guidetopharmacology.org For instance, extensive efforts have been dedicated to creating selective agonists and antagonists for the four subtypes of the PGE₂ receptor (EP1, EP2, EP3, and EP4), each implicated in different physiological and pathological processes, from inflammation to cancer. nih.govacs.org
Another significant research direction is the development of long-acting agents to improve therapeutic convenience and efficacy. oatext.com Furthermore, the concept of "poly-pharmacology," or designing single molecules that can interact with multiple targets, is being explored. This could involve creating molecules with dual agonist/antagonist activity at different prostanoid receptors to achieve a more complex and potentially beneficial physiological response. oatext.com The ultimate aim of these research trajectories is to generate a sophisticated arsenal (B13267) of chemical tools and potential therapeutics for a wide range of diseases where prostanoid signaling is a key factor. oatext.comnih.govfrontiersin.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
227951-89-5 |
|---|---|
Molecular Formula |
C26H25NO6 |
Molecular Weight |
447.5 g/mol |
IUPAC Name |
2-[[(6R)-6-(diphenylcarbamoyloxymethyl)-6-hydroxy-7,8-dihydro-5H-naphthalen-1-yl]oxy]acetic acid |
InChI |
InChI=1S/C26H25NO6/c28-24(29)17-32-23-13-7-8-19-16-26(31,15-14-22(19)23)18-33-25(30)27(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-13,31H,14-18H2,(H,28,29)/t26-/m1/s1 |
InChI Key |
UZJAIYJXBYWENR-AREMUKBSSA-N |
Isomeric SMILES |
C1C[C@@](CC2=C1C(=CC=C2)OCC(=O)O)(COC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4)O |
Canonical SMILES |
C1CC(CC2=C1C(=CC=C2)OCC(=O)O)(COC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4)O |
Synonyms |
FK-788 |
Origin of Product |
United States |
Synthetic Chemistry and Structural Optimization Research of Fk 788
Methodologies for the Chemical Synthesis of Diphenylcarbamate Derivatives
The synthesis of diphenylcarbamate derivatives, the core structural motif of FK-788, can be achieved through several methodologies, often aiming to avoid hazardous reagents like phosgene. A common and safer alternative involves the use of dimethyl carbonate (DMC) as a carbonyl source. One approach is the reaction of diphenylamine (B1679370) with a chloroformate, such as phenyl chloroformate, in the presence of a base to yield the corresponding diphenylcarbamate.
Another prevalent method is the catalytic carbonylation of diphenylamine. This can be achieved using carbon monoxide or its surrogates in the presence of a suitable catalyst system. For instance, palladium-catalyzed oxidative carbonylation of diphenylamine in the presence of an alcohol can yield the desired carbamate.
A general synthetic scheme for diphenylcarbamate derivatives is presented below:
| Reactant A | Reactant B | Reagents/Conditions | Product |
| Diphenylamine | Phenyl Chloroformate | Base (e.g., Pyridine) | Diphenylcarbamate |
| Diphenylamine | Dimethyl Carbonate | Catalyst (e.g., Lewis Acid) | Diphenylcarbamate |
| Diphenylamine | Carbon Monoxide, Alcohol | Palladium Catalyst, Oxidant | Diphenylcarbamate |
Stereoselective Synthesis Approaches and Chiral Purity Evaluation for this compound Analogs
This compound is the (R)-enantiomer of its parent compound, highlighting the critical importance of stereochemistry for its biological activity. The tetrahydronaphthalene skeleton of this compound contains a chiral center, necessitating stereoselective synthetic approaches to obtain the desired enantiomer in high purity.
One common strategy for achieving stereoselectivity is through asymmetric synthesis. This can involve the use of chiral catalysts or auxiliaries to direct the formation of one enantiomer over the other. For instance, the asymmetric reduction of a tetralone precursor is a key step in establishing the stereocenter. Chiral reducing agents or catalysts, such as those based on ruthenium or rhodium complexes with chiral ligands, can be employed to achieve high enantiomeric excess (ee).
Alternatively, chiral resolution of a racemic mixture of the final compound or a key intermediate can be employed. This is often accomplished using chiral high-performance liquid chromatography (HPLC). Chiral stationary phases (CSPs) are capable of separating enantiomers based on their differential interactions with the chiral selector. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are frequently used for the resolution of racemic tetralone derivatives and other chiral compounds.
The evaluation of chiral purity is paramount and is typically performed using chiral HPLC. By comparing the retention times of the synthesized compound with those of known standards for each enantiomer, the enantiomeric excess can be accurately determined. Other techniques, such as nuclear magnetic resonance (NMR) spectroscopy using chiral shift reagents, can also be utilized to assess chiral purity.
Structure-Activity Relationship (SAR) Studies for Enhanced IP Receptor Agonism
The development of this compound was guided by extensive structure-activity relationship (SAR) studies aimed at optimizing its potency and selectivity as an IP receptor agonist. These studies involve systematically modifying different parts of the molecule and evaluating the impact of these changes on biological activity.
This compound, an optimized diphenylcarbamate derivative with a tetrahydronaphthalene skeleton, demonstrates potent anti-aggregative properties with an IC50 of 18 nM and a high binding affinity for the human recombinant IP receptor, with a Ki value of 20 nM. The SAR studies for this class of compounds have revealed several key structural features that are crucial for high affinity and agonist activity:
The Diphenylcarbamate Moiety: This group is a key contributor to the binding affinity. The electronic and steric properties of the phenyl rings can be modified to fine-tune the interaction with the receptor.
The Tetrahydronaphthalene Skeleton: This rigid scaffold serves to orient the other functional groups in the optimal conformation for receptor binding. The stereochemistry at the chiral center of this ring system is critical, with the (R)-configuration being essential for the high potency of this compound.
The Linker: The nature and length of the chain connecting the diphenylcarbamate and the tetrahydronaphthalene moieties are important for proper positioning within the receptor's binding pocket.
Substituents on the Aromatic Rings: The presence, position, and nature of substituents on the phenyl rings of the diphenylcarbamate and the tetrahydronaphthalene can significantly influence potency, selectivity, and pharmacokinetic properties.
A simplified table illustrating SAR trends for this compound analogs is shown below:
| Modification | Effect on IP Receptor Agonism |
| Inversion of Stereocenter (R to S) | Significant decrease in potency |
| Alteration of Linker Length | Potency is sensitive to linker length |
| Substitution on Phenyl Rings | Can modulate potency and selectivity |
| Replacement of Diphenylcarbamate | Often leads to loss of activity |
Design Principles for Selective Prostanoid Receptor Ligands
The design of selective prostanoid receptor ligands like this compound is a challenging task due to the high degree of homology among the different prostanoid receptor subtypes (e.g., EP, DP, FP, TP). Achieving selectivity is crucial to minimize off-target effects and enhance the therapeutic index of a drug. The design of selective IP receptor agonists is guided by several key principles:
Pharmacophore Modeling: This computational technique is used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for binding to the IP receptor. A typical pharmacophore model for an IP receptor agonist includes features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, all positioned at specific distances and orientations relative to each other.
Receptor-Based Drug Design: With the availability of crystal structures or homology models of prostanoid receptors, it is possible to design ligands that fit snugly into the binding pocket of the IP receptor while having unfavorable interactions with the binding pockets of other prostanoid receptors. This approach allows for the rational design of selective ligands by exploiting subtle differences in the amino acid residues lining the binding sites.
Rigidification of the Molecular Scaffold: Introducing conformational constraints into the ligand structure, as seen with the tetrahydronaphthalene skeleton of this compound, can pre-organize the molecule into its bioactive conformation for the IP receptor. This can enhance both potency and selectivity, as the rigid conformation may not be suitable for binding to other receptor subtypes.
By applying these principles, medicinal chemists can design novel and highly selective IP receptor agonists like this compound, which hold promise for the treatment of various cardiovascular and inflammatory diseases.
Molecular Target and Receptor Interaction Studies of Fk 788
Characterization of Binding Affinity to the Human Prostacyclin (IP) Receptor
FK-788 demonstrates a high binding affinity for the human recombinant prostacyclin (IP) receptor. Studies have determined its equilibrium dissociation constant (Ki) to be 20 nM. nih.govmedchemexpress.eu This strong binding affinity is consistent with its potent activity as an IP receptor agonist. Another study reported a pKi value of 8.1 for this compound's interaction with the human IP receptor, further corroborating its high affinity. guidetoimmunopharmacology.org The pKi value is the negative logarithm of the Ki value, and a higher pKi indicates a stronger binding affinity.
The binding affinity of a ligand to its receptor is a critical determinant of its biological activity. In the case of this compound, its high affinity for the IP receptor underpins its function as a prostacyclin mimetic. nih.gov This strong and specific interaction initiates the signaling cascade associated with IP receptor activation.
Table 1: Binding Affinity of this compound for the Human IP Receptor
| Parameter | Value | Reference |
|---|---|---|
| Ki | 20 nM | nih.govmedchemexpress.eu |
| pKi | 8.1 | guidetoimmunopharmacology.org |
Assessment of Selectivity Profile Against Other Prostanoid Receptor Subtypes
A crucial aspect of a therapeutic agent's profile is its selectivity for its intended target over other related receptors. This compound has been shown to be highly selective for the human IP receptor over all other members of the human prostanoid receptor family. nih.gov This family includes receptors for other prostaglandins (B1171923) such as the DP, EP, FP, and TP receptors.
The high selectivity of this compound is a significant finding, as off-target effects due to interactions with other prostanoid receptors can lead to undesirable side effects. For instance, some prostacyclin analogues exhibit agonist activity at EP1 and EP3 receptors. guidetoimmunopharmacology.org The focused activity of this compound on the IP receptor suggests a more targeted therapeutic action. While detailed quantitative data on its binding to each specific prostanoid receptor subtype is not extensively published in the provided search results, the consistent reporting of its high selectivity underscores this important characteristic. nih.gov
Biophysical and Biochemical Analyses of Ligand-Receptor Complex Formation
The formation of the this compound-IP receptor complex has been primarily investigated through radioligand binding assays. nih.govcore.ac.uk These assays are a standard biochemical method to determine the affinity and specificity of a ligand for its receptor. core.ac.uk In these studies, a radiolabeled ligand is used to quantify the binding of the unlabeled compound of interest, in this case, this compound, to the receptor. The displacement of the radioligand by this compound allows for the calculation of its Ki value. nih.gov
While the available information heavily relies on binding assays, more advanced biophysical techniques could provide deeper insights into the complex formation. Techniques such as X-ray crystallography or cryo-electron microscopy (cryo-EM) could elucidate the precise three-dimensional structure of the this compound-IP receptor complex. nih.gov Surface plasmon resonance (SPR) or biolayer interferometry (BLI) could offer real-time kinetics of the binding interaction, providing on- and off-rates for the complex. biorxiv.org However, specific studies applying these advanced biophysical methods to the this compound and IP receptor interaction were not identified in the search results.
Allosteric Modulation and Receptor Conformation Studies Induced by this compound Binding
This compound is characterized as a full agonist of the human IP receptor. guidetoimmunopharmacology.org This indicates that upon binding, it induces a conformational change in the receptor that leads to its full activation, mimicking the effect of the endogenous ligand, prostacyclin. nih.govguidetoimmunopharmacology.org The binding of an agonist to a G-protein coupled receptor (GPCR) like the IP receptor stabilizes a specific active conformation, which then allows for the coupling and activation of intracellular G-proteins, initiating downstream signaling pathways.
The current literature does not explicitly detail studies on allosteric modulation by this compound. Allosteric modulators bind to a site on the receptor distinct from the primary (orthosteric) binding site and can either enhance or diminish the effect of the endogenous ligand. The available data suggests this compound acts as an orthosteric agonist, directly binding to the same site as prostacyclin and activating the receptor. nih.govguidetoimmunopharmacology.org Studies specifically designed to investigate the potential for allosteric binding sites on the IP receptor and their interaction with ligands have been reported for other compounds, but not specifically for this compound within the provided search results. guidetoimmunopharmacology.org Further research would be needed to definitively rule out any allosteric effects or to fully understand the specific conformational changes in the IP receptor induced by this compound binding.
Cellular and Biochemical Mechanism of Action Investigations of Fk 788
Elucidation of Intracellular Signaling Pathways Activated by IP Receptor Agonism
FK-788 is a non-prostanoid agonist of the prostacyclin receptor, also known as the IP receptor. patsnap.com The IP receptor is a G-protein-coupled receptor (GPCR) that, upon activation, initiates a cascade of intracellular events primarily through the Gs protein pathway. cvpharmacology.comnih.gov This activation is central to the pharmacological effects of this compound and related compounds. The binding of an agonist like this compound to the IP receptor induces a conformational change, triggering the dissociation of the G-protein heterotrimer into its Gαs and Gβγ subunits. researchgate.net
The primary signaling pathway engaged by this compound following IP receptor binding is the stimulation of adenylyl cyclase (AC). The dissociated Gαs subunit directly binds to and activates AC, an enzyme embedded in the cell membrane. cvpharmacology.comnih.gov Activated AC catalyzes the conversion of adenosine (B11128) triphosphate (ATP) into the second messenger cyclic adenosine 3′,5′-monophosphate (cAMP). researchgate.netnih.govnih.gov This leads to a rapid and significant increase in the intracellular concentration of cAMP. nih.gov The signal is eventually terminated by the action of phosphodiesterases (PDEs), which hydrolyze cAMP to adenosine monophosphate (AMP), thus providing a regulatory feedback loop on the pathway. nih.govnih.gov
Table 1: Key Components of the this compound-Initiated cAMP Signaling Pathway
| Component | Class | Function |
|---|---|---|
| IP Receptor | G-Protein-Coupled Receptor | Binds this compound, leading to activation of the Gs protein. cvpharmacology.comwikipedia.org |
| Gs Protein | Heterotrimeric G-Protein | Transduces the signal from the receptor to the effector enzyme. researchgate.net |
| Adenylyl Cyclase (AC) | Enzyme (Lyase) | Catalyzes the synthesis of cAMP from ATP upon activation by Gαs. cvpharmacology.comnih.gov |
| Cyclic AMP (cAMP) | Second Messenger | Allosterically activates Protein Kinase A (PKA) and other effectors. researchgate.netnih.gov |
| Phosphodiesterase (PDE) | Enzyme (Hydrolase) | Degrades cAMP to AMP, terminating the signal. nih.gov |
The elevation of intracellular cAMP levels directly leads to the activation of cAMP-dependent protein kinase, or Protein Kinase A (PKA). nih.govplos.org In its inactive state, PKA exists as a tetrameric holoenzyme composed of two regulatory subunits and two catalytic subunits. nih.gov The binding of four cAMP molecules to the regulatory subunits induces a conformational change that causes the release of the two active monomeric catalytic subunits. plos.orgnih.gov
These freed catalytic subunits then phosphorylate a wide array of specific substrate proteins on their serine and/or threonine residues. nih.gov This phosphorylation is a critical step that translates the initial signal from this compound into a functional cellular response. uzh.ch The targets of PKA-dependent phosphorylation are diverse and cell-type specific, and can include membrane receptors, intracellular enzymes, and cytoskeletal proteins, thereby regulating processes from ion channel function to gene transcription. uzh.chahajournals.org For example, PKA-dependent phosphorylation of cardiac troponin I is a key event in modulating muscle relaxation. ahajournals.org
The signaling initiated by this compound through the IP receptor is not isolated and exhibits significant cross-talk with other major intracellular pathways. While the Gs-cAMP-PKA axis is primary, IP receptors can also couple to other G-proteins, such as Gq or Gi, which can activate phospholipase C (PLC) or inhibit adenylyl cyclase, respectively. wikipedia.orgbibliotekanauki.pl This provides a mechanism for more complex and nuanced cellular responses.
Furthermore, the PKA pathway itself can modulate other signaling networks:
MAPK Pathways: PKA can influence the mitogen-activated protein kinase (MAPK) pathways, including the ERK, JNK, and p38 cascades. plos.orgfrontiersin.org This interaction can be inhibitory or stimulatory depending on the specific cellular context and the presence of scaffolding proteins. For instance, PKA can phosphorylate and alter the activity of components within the MAPK cascade, thereby linking the IP receptor signal to the regulation of cell proliferation, differentiation, and apoptosis. frontiersin.orgaacrjournals.org
PI3K/AKT Pathway: Cross-talk also exists with the phosphatidylinositol-3-kinase (PI3K)/AKT pathway, a critical regulator of cell survival and metabolism. mdpi.comnih.gov AKT can phosphorylate and inhibit proteins that activate the JNK pathway, representing a point of convergence between survival and stress-response signaling. frontiersin.orgnih.gov
Calcium Signaling: Agonist binding to IP receptors can, in some cells, lead to an increase in intracellular calcium (Ca²⁺) via PLC activation. mdpi.com Conversely, Ca²⁺, through calmodulin, can modulate the activity of certain adenylyl cyclase isoforms, creating a feedback loop between the cAMP and Ca²⁺ signaling pathways. researchgate.netpsu.edu
Downstream Cellular Responses Mediated by this compound
The activation of the signaling cascades described above culminates in specific physiological responses at the cellular level. These downstream effects are the functional consequence of PKA-dependent phosphorylation events and pathway cross-talk.
A principal and well-documented downstream effect of IP receptor agonism by compounds like this compound is the potent inhibition of platelet aggregation. patsnap.comcvpharmacology.com In platelets, the PKA-mediated signaling cascade leads to the phosphorylation of proteins that ultimately lower intracellular calcium levels and prevent the activation of integrin αIIbβ3. nih.gov This integrin is essential for fibrinogen binding, which bridges platelets together during aggregation. nih.gov By preventing this activation, IP receptor agonists effectively reduce the formation of platelet plugs.
Beyond platelets, IP receptor signaling can modulate the adhesion of other cell types. Integrins, the key transmembrane receptors mediating cell-matrix and cell-cell adhesion, are regulated by "inside-out" signaling. nih.govresearchgate.net The pathways initiated by this compound can influence the affinity and avidity of integrins for their ligands through the modulation of adaptor proteins like talin and kindlin, which are crucial for integrin activation. nih.govnih.gov This can impact processes such as leukocyte rolling on endothelial surfaces and the anchoring of cells to the extracellular matrix. oup.commolbiolcell.org
The cAMP-PKA pathway activated by this compound plays a significant role in regulating cell growth and survival. A key downstream effect of IP receptor agonism is the inhibition of vascular smooth muscle cell proliferation. patsnap.comcvpharmacology.com This anti-proliferative effect is a crucial component of the therapeutic action of prostacyclin analogs in vascular diseases.
The impact on apoptosis (programmed cell death) is context-dependent. In many cell types, particularly certain cancer cell lines, sustained elevation of cAMP levels can be anti-proliferative and pro-apoptotic. mdpi.comnih.gov This can occur through several mechanisms, including the PKA-dependent phosphorylation of transcription factors that regulate the expression of pro-apoptotic proteins, such as BAX, and anti-apoptotic proteins, like Bcl-2. nih.gov Activation of caspase-3, a key executioner enzyme in the apoptotic cascade, has also been linked to MAPK signaling pathways that can be modulated by cAMP/PKA. nih.gov While specific studies on this compound's role in apoptosis are limited, the known interactions of its signaling pathway suggest a potential to influence cell survival and death processes.
| Apoptosis | BAX/Bcl-2 ratio, Caspase activation | Potential for Induction (Context-Dependent) nih.gov |
Effects on Gene Expression and Protein Synthesis
Investigations into the direct effects of this compound on global gene expression and protein synthesis are not extensively detailed in published literature. However, research on the closely related malononitrilamide, FK778, provides significant insights into how this class of compounds can modulate cellular processes at the genetic and protein levels, independent of their primary mechanism of action.
FK778, a derivative of the active metabolite of leflunomide, has been shown to influence the expression of specific genes crucial to immune and inflammatory responses. Studies indicate that FK778 can prevent the appearance of Human Cytomegalovirus (HCMV) proteins within 12-24 hours post-infection, an effect linked to the inhibition of pyrimidine (B1678525) biosynthesis, which is essential for both DNA and RNA synthesis. nih.govresearchgate.net More distinctly from this primary mechanism, FK778 has been found to directly reduce the upregulation of endothelial adhesion molecules. frontierspartnerships.org
In preclinical models, high-dose FK778 treatment significantly reduced the upregulation of P-selectin, Intercellular Adhesion Molecule-1 (ICAM-1), and Vascular Cell Adhesion Molecule-1 (VCAM-1). frontierspartnerships.org This modulation of gene expression is critical as these molecules facilitate leukocyte migration across the endothelium, a key step in graft rejection. frontierspartnerships.org The suppression of these adhesion molecules by FK778 suggests a mechanism that inhibits transendothelial inflammatory cell migration and subsequent cytokine induction. frontierspartnerships.orgnih.gov
Furthermore, FK778 has demonstrated an ability to suppress the expression of various T-cell activation surface antigens, including CD25. frontierspartnerships.orgnih.gov This inhibitory effect on lymphocyte activation markers and proliferation is likely due to the depletion of pyrimidine nucleotides, as the addition of uridine (B1682114) can reverse these effects. frontierspartnerships.org Research also indicates that FK778 can partially inhibit the activation of transcription factors such as Sp1 and NF-κB, which are critical for the expression of numerous genes involved in the immune response. nih.gov This suggests that beyond its impact on nucleotide synthesis, FK778 can interfere with the signaling pathways that lead to gene transcription.
Table 1: Documented Effects of Related Compound FK778 on Gene and Protein Expression
| Target Gene/Protein | Observed Effect | Biological Context | Associated Mechanism | Reference |
|---|---|---|---|---|
| ICAM-1 | Reduced Upregulation | Coronary Endothelium in Cardiac Allografts | Inhibition of transendothelial inflammatory cell migration | frontierspartnerships.org |
| VCAM-1 | Reduced Upregulation | Coronary Endothelium in Cardiac Allografts | Inhibition of transendothelial inflammatory cell migration | frontierspartnerships.org |
| P-selectin | Reduced Upregulation | Coronary Endothelium in Cardiac Allografts | Inhibition of transendothelial inflammatory cell migration | frontierspartnerships.org |
| CD25 | Suppressed Expression | T-lymphocytes | Inhibition of T-cell activation; reversed by uridine | frontierspartnerships.org |
| Sp1 & NF-κB | Partial Inhibition of Activation | HCMV-infected cells | Inhibition of signaling pathways leading to gene transcription | nih.gov |
| HCMV Proteins | Appearance Prevented | HCMV-infected cells | Inhibition of de novo pyrimidine biosynthesis | nih.gov |
While these findings pertain to FK778, they build a strong case that related malononitrilamides can exert significant regulatory effects on gene expression and protein synthesis through multiple avenues. Dedicated transcriptomic and proteomic studies are needed to delineate the specific molecular fingerprint of this compound in these processes.
Preclinical in Vitro Pharmacological Efficacy Studies of Fk 788
Evaluation of Anti-Aggregative Potency in Isolated Cellular Systems
FK-788, a diphenylcarbamate derivative, has demonstrated significant anti-aggregative properties in in vitro studies. Research has shown its potent ability to inhibit platelet aggregation, a key process in thrombosis. Specifically, this compound exhibited a strong anti-aggregative effect with a reported half-maximal inhibitory concentration (IC50) of 18 nM. researchgate.net This potency highlights its potential as a prostacyclin mimetic. The mechanism behind this effect is attributed to its action as a selective agonist for the prostacyclin (IP) receptor. researchgate.net
The evaluation of this compound's anti-aggregative capabilities is a crucial step in its preclinical assessment. Platelet aggregation is a critical factor in the development of various cardiovascular diseases. By effectively inhibiting this process in isolated cellular systems, this compound shows promise for further investigation as a therapeutic agent.
A related compound, a metabolite of FR181157 with an epoxy ring, also displayed high anti-aggregative potency, with an IC50 of 5.8 nM, further underscoring the potential of this class of compounds. researchgate.net
Table 1: Anti-Aggregative Potency of this compound and Related Compounds
| Compound | IC50 (nM) for Anti-Aggregative Potency |
|---|---|
| This compound | 18 researchgate.net |
| FR181157 Metabolite | 5.8 researchgate.net |
Functional Assays for IP Receptor Activation in Cultured Cells
Functional assays in cultured cells have confirmed that this compound acts as a potent and selective agonist for the human prostacyclin (IP) receptor. Studies have demonstrated its high binding affinity for the human recombinant IP receptor, with a reported Ki value of 20 nM. researchgate.net This indicates a strong interaction between this compound and the receptor. Furthermore, this compound has shown selectivity for the human IP receptor over other human prostanoid receptors. researchgate.net
In functional assays measuring cyclic AMP (cAMP) levels, a downstream signaling molecule of IP receptor activation, IP receptor agonists like treprostinil (B120252) have been shown to elevate cAMP. ucl.ac.uk While specific data for this compound's effect on cAMP is not detailed in the provided results, its classification as a potent IP agonist suggests it would similarly increase intracellular cAMP levels. ucl.ac.ukguidetoimmunopharmacology.org The activation of the IP receptor and subsequent signaling pathways are central to the vasodilatory and anti-platelet effects of prostacyclin and its mimetics. nih.gov
The affinity of this compound for the IP receptor is a key determinant of its pharmacological activity. The pKi value, which is the negative logarithm of the Ki value, is often used to express ligand affinity. For this compound, the pKi has been reported as 8.1. guidetoimmunopharmacology.org
Table 2: IP Receptor Binding Affinity of this compound
| Compound | Ki (nM) | pKi | Receptor Specificity |
|---|---|---|---|
| This compound | 20 researchgate.net | 8.1 guidetoimmunopharmacology.org | Human IP Receptor researchgate.netguidetoimmunopharmacology.org |
Assessment of Cellular Responses in Endothelial and Smooth Muscle Cell Models
The vascular endothelium and smooth muscle cells are critical in regulating vascular tone and function. frontiersin.org Prostacyclin (PGI2), the endogenous ligand for the IP receptor, is produced by endothelial cells and plays a crucial role in cardiovascular homeostasis by counteracting the effects of vasoconstrictors. nih.gov It induces vascular smooth muscle relaxation, leading to vasodilation. nih.gov
As a potent IP receptor agonist, this compound is expected to elicit significant responses in these cell types. Activation of the IP receptor in vascular smooth muscle cells typically leads to an increase in cAMP and protein kinase A, resulting in decreased intracellular calcium and inhibition of Rho kinase, which collectively causes relaxation. nih.govresearchgate.net While direct studies on this compound's effects on endothelial and smooth muscle cell models were not found in the search results, its function as a prostacyclin mimetic implies it would promote vasodilation and inhibit smooth muscle cell proliferation, effects mediated by the IP receptor. ucl.ac.uk
Vascular injury can trigger complex responses in both endothelial and smooth muscle cells, including phenotype changes and inflammatory responses. jci.org The anti-inflammatory properties of some IP receptor agonists suggest a potential role for compounds like this compound in modulating these responses. guidetoimmunopharmacology.org
Comparative Pharmacological Profiling with Endogenous Prostacyclin and Other IP Agonists
When compared to endogenous prostacyclin (PGI2) and other synthetic IP receptor agonists, this compound demonstrates a favorable profile as a potent and selective agent. researchgate.net PGI2 itself has poor selectivity and a very short in vivo half-life. ucl.ac.uk Many stable prostacyclin analogues, such as iloprost (B1671730) and carbacyclin, often exhibit activity at other prostanoid receptors like the EP1 and EP3 receptors. ucl.ac.uknih.gov For instance, iloprost binds with similar affinity to IP, EP1, and EP3 receptors. ucl.ac.uk
In contrast, this compound is highlighted for its high selectivity for the IP receptor over other human prostanoid receptors. researchgate.net This selectivity is a desirable characteristic for a therapeutic agent as it can minimize off-target effects. Other selective IP agonists include cicaprost, though it can have activity at the EP4 receptor in some species. ucl.ac.uk
The potency of this compound (IC50 of 18 nM for anti-aggregation and Ki of 20 nM for IP receptor binding) positions it as a highly potent non-prostanoid PGI2 mimetic. researchgate.net This is comparable to other potent IP agonists like treprostinil. ucl.ac.uk The development of orally active prostacyclin mimetics like this compound represents a significant advancement in the field. researchgate.net
Table 3: Comparative Selectivity of IP Receptor Agonists
| Compound | Primary Receptor Target | Other Receptor Activity |
|---|---|---|
| This compound | IP Receptor researchgate.net | High selectivity over other prostanoid receptors researchgate.net |
| Prostacyclin (PGI2) | IP Receptor | Poor selectivity ucl.ac.uk |
| Iloprost | IP Receptor | EP1, EP3 ucl.ac.uk |
| Carbacyclin | IP Receptor | EP1, EP3 ucl.ac.uk |
| Cicaprost | IP Receptor | EP4 (in some species) ucl.ac.uk |
Preclinical in Vivo Pharmacological Efficacy Studies in Animal Models
Selection and Characterization of Animal Models for IP Receptor Agonism
Information regarding specific animal models used to evaluate FK-788 as an IP receptor agonist is not available in the provided search results. While general animal models for pulmonary hypertension and vascular diseases exist, their direct application to or characterization for this compound studies is not documented. nih.govahajournals.org
Models for Investigating Vascular Homeostasis
The search results lack specific details on animal models employed to study the effects of this compound on vascular homeostasis. General principles of vascular homeostasis are discussed, but without a direct link to this compound. sci-hub.sepnas.org
Animal Models for Studying Platelet Function
There is no information within the search results detailing the use of specific animal models to assess the impact of this compound on platelet function. Standard laboratory methods for assessing platelet function are described, but their use in conjunction with this compound is not mentioned. nih.govwjgnet.com
Advanced Research Methodologies and Analytical Approaches for Fk 788 Investigation
Receptor Binding Assays and Radioligand Competition Studies
The initial characterization of FK-788's interaction with its molecular target relied heavily on receptor binding assays. These studies are fundamental to determining the affinity of a ligand for a specific receptor. For this compound, radioligand competition assays were employed using human recombinant IP receptors. medchemexpress.euresearchgate.netmedchemexpress.com In this type of assay, a radiolabeled ligand with known affinity for the IP receptor is allowed to bind to the receptor. Subsequently, increasing concentrations of an unlabeled competitor, in this case, this compound, are introduced. By measuring the displacement of the radioligand, the binding affinity of the competitor can be determined.
Research findings demonstrate that this compound possesses a high binding affinity for the human recombinant IP receptor, with a reported inhibition constant (Kᵢ) of 20 nM. medchemexpress.euresearchgate.netmedchemexpress.comresearchgate.netcolab.ws The Kᵢ value represents the concentration of the competing ligand (this compound) that will bind to half of the receptors at equilibrium in the absence of the radioligand. Further supporting this, the IUPHAR/BPS Guide to PHARMACOLOGY lists a pKᵢ value of 8.1 for this compound's activity on the human IP receptor, which translates to a Kᵢ of approximately 7.94 nM. guidetoimmunopharmacology.org Crucially, these studies also established the selectivity of this compound, showing its high preference for the human IP receptor over all other members of the human prostanoid receptor family. researchgate.netcolab.ws
| Parameter | Value | Source |
|---|---|---|
| Inhibition Constant (Kᵢ) | 20 nM | medchemexpress.eu, researchgate.net, medchemexpress.com, researchgate.net, colab.ws |
| pKᵢ | 8.1 | guidetoimmunopharmacology.org |
High-Throughput Screening (HTS) Techniques for Agonist Identification
The discovery of this compound was part of a broader medicinal chemistry effort to identify novel, orally active, and selective IP receptor agonists that are structurally distinct from prostacyclin. mdpi.comresearchgate.netcolab.ws Such drug discovery programs typically commence with high-throughput screening (HTS) of large compound libraries to identify initial "hits." While the specific HTS platform used for the initial discovery of the diphenylcarbamate scaffold of this compound is not detailed in the provided sources, common techniques for GPCRs like the IP receptor involve cell-based assays that measure the functional consequences of receptor activation.
These can include reporter gene assays, where receptor activation leads to the expression of a readily detectable protein like luciferase. researchgate.net Another HTS approach involves measuring second messenger levels, such as cyclic AMP (cAMP), which is the canonical signaling molecule for the IP receptor. Furthermore, high-throughput kinase assays using peptide microarrays can be used to profile intracellular signaling pathways activated by compounds, providing a detailed understanding of their mechanism of action. researchgate.net The identification of the diphenylcarbamate class of compounds, to which this compound belongs, as potent IP agonists suggests the successful application of such HTS methodologies. researchgate.netresearchgate.netcolab.ws
Functional Cell-Based Assays for IP Receptor Activation
Following binding confirmation, functional cell-based assays are essential to determine whether a ligand acts as an agonist, antagonist, or inverse agonist. For this compound, its function as a full agonist at the human IP receptor has been confirmed. guidetoimmunopharmacology.org The primary functional assay reported is the inhibition of platelet aggregation. researchgate.netcolab.ws The IP receptor is a key mediator of anti-platelet activity; its activation leads to an increase in intracellular cAMP, which in turn inhibits platelet activation and aggregation.
Studies demonstrated that this compound exhibits potent anti-aggregative effects. researchgate.netresearchgate.net Specifically, it was shown to inhibit ADP-induced human platelet aggregation with a half-maximal inhibitory concentration (IC₅₀) of 18 nM. medchemexpress.euresearchgate.netmedchemexpress.comresearchgate.netcolab.ws This value indicates the concentration of this compound required to achieve 50% of its maximal inhibitory effect on platelet aggregation, highlighting its potent functional activity as a prostacyclin mimetic.
| Assay | Parameter | Value | Source |
|---|---|---|---|
| Inhibition of ADP-induced Human Platelet Aggregation | IC₅₀ | 18 nM | medchemexpress.eu, researchgate.net, medchemexpress.com, researchgate.net, colab.ws |
| Human IP Receptor Activity | Functional Classification | Full Agonist | guidetoimmunopharmacology.org |
Molecular Biology Techniques for Gene Expression and Protein Analysis
Investigating the downstream cellular effects of this compound following IP receptor activation involves a range of molecular biology techniques. These methods allow researchers to quantify changes in gene expression and protein levels that are modulated by the compound. While specific studies detailing the impact of this compound on the transcriptome or proteome are not extensively available, standard methodologies would be applied.
Techniques such as quantitative real-time polymerase chain reaction (qRT-PCR) would be used to measure changes in the mRNA levels of specific genes known to be downstream of the IP receptor/cAMP signaling pathway. For broader, unbiased analysis, microarray analysis or RNA sequencing (RNA-seq) could identify a comprehensive profile of genes regulated by this compound. researchgate.net On the protein level, Western blotting would be employed to detect and quantify specific proteins and their phosphorylation status, which is often a key indicator of signaling pathway activation. More advanced proteomic techniques, such as mass spectrometry-based approaches, could provide a global view of protein expression changes in response to this compound treatment. researchgate.net
Advanced Imaging Techniques for Cellular and Tissue-Level Responses
Advanced imaging techniques are powerful tools for visualizing the dynamic cellular and tissue-level responses to drug compounds in real-time. Although the reviewed literature does not specify the application of these techniques in the study of this compound, they represent a key methodological approach for this area of research.
For instance, live-cell imaging using fluorescence microscopy with genetically encoded biosensors could be used to monitor the kinetics of second messenger signaling, such as cAMP or calcium mobilization, within individual cells upon stimulation with this compound. Techniques like Förster Resonance Energy Transfer (FRET) or Bioluminescence Resonance Energy Transfer (BRET) based sensors provide high spatiotemporal resolution of these signaling events. At the tissue level, imaging modalities like intravital microscopy could be used in animal models to visualize the effects of this compound on processes such as platelet aggregation or vasodilation in real-time within a living organism.
Computational Chemistry and In Silico Modeling for Predictive Pharmacology
Computational chemistry and in silico modeling are increasingly integral to modern drug discovery, offering predictive insights into ligand-receptor interactions and potential off-target effects. These methods can guide the design of new molecules and help prioritize compounds for synthesis and testing.
Interestingly, an in silico drug repurposing study identified this compound through molecular docking as a top-scoring compound with the potential to modulate the interaction between J domain proteins (JDPs) and Hsp70 in Plasmodium falciparum, the parasite responsible for malaria. nih.gov This highlights the power of computational screening to identify potential new therapeutic applications for existing molecules by screening them against different biological targets. nih.gov
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov It is widely used to predict the binding mode and affinity of small molecule ligands to their protein targets. In the aforementioned study, this compound was docked into the protein-protein interface of a PfJDP-PfHsp70-x complex, suggesting a potential binding mode and identifying it as a candidate for inhibiting this essential parasite protein interaction. nih.gov
Molecular dynamics (MD) simulations build upon docking results by simulating the movements of the ligand-receptor complex over time. This provides a more dynamic picture of the interaction, allowing researchers to assess the stability of the predicted binding pose, analyze conformational changes in the protein and ligand, and calculate binding free energies more accurately. While a specific MD simulation for this compound with the IP receptor was not found in the reviewed literature, this technique represents a critical tool for gaining a deeper, atomic-level understanding of how this compound engages and activates its primary target.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a compound and its biological activity. acs.org For cephalosporins, the class of antibiotics to which this compound belongs, QSAR studies are instrumental in predicting their antibacterial efficacy and optimizing their molecular structure for enhanced performance.
QSAR modeling for cephalosporin (B10832234) derivatives typically involves the calculation of various molecular descriptors that characterize the physicochemical properties of the molecules. whitesscience.comresearchgate.net These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical, among others. The goal is to identify the key structural features that govern the biological activity of these compounds. whitesscience.com
A common approach in QSAR studies of cephalosporins is the use of Multiple Linear Regression (MLR). whitesscience.comresearchgate.net MLR attempts to model the relationship between two or more explanatory variables and a response variable by fitting a linear equation to the observed data. For instance, a QSAR model for cephalosporins might correlate descriptors like the eccentric connective index, fragment complexity, and topological polar surface area with their inhibitory activity against a specific bacterial enzyme, such as transpeptidase. whitesscience.com
One study on cephalosporin derivatives against transpeptidase developed a QSAR model using MLR with a high predictive efficiency (r² > 0.90). whitesscience.com The model revealed that a higher eccentric connectivity index and topological polar surface area at specific substituent positions (R1 and R2) were associated with enhanced inhibitory action. Conversely, increased fragment complexity at these positions was found to decrease the compound's activity. whitesscience.com Such models are validated through various statistical methods, including cross-validation (q²), to ensure their robustness and predictive power. whitesscience.comresearchgate.net
The insights gained from QSAR models can guide the rational design of new cephalosporin analogues with improved therapeutic profiles. By understanding which molecular properties are crucial for activity, medicinal chemists can strategically modify the structure of lead compounds like this compound to enhance their potency and selectivity.
| QSAR Model Parameters for Cephalosporin Derivatives | Description | Impact on Activity |
| Eccentric Connectivity Index | A topological descriptor that encodes information about the eccentricity of vertices in a molecular graph. | Positive correlation; higher values suggest increased activity. whitesscience.com |
| Fragment Complexity | A descriptor that quantifies the structural complexity of molecular fragments. | Negative correlation; lower values are desirable for higher activity. whitesscience.com |
| Topological Polar Surface Area (TPSA) | A measure of the polar surface area of a molecule, which is related to its ability to form hydrogen bonds. | Positive correlation; higher values can lead to better interaction with the target. whitesscience.com |
| MLogP | A calculated measure of a compound's lipophilicity. | Can influence absorption and distribution. |
| Molecular Weight | The mass of a molecule. | Can affect various pharmacokinetic properties. |
This table is generated based on general findings for cephalosporin QSAR studies and may be applicable to this compound as a member of this class.
Analytical Techniques for Compound Detection and Quantification in Biological Matrices (excluding PK data)
The accurate detection and quantification of this compound and its metabolites in biological matrices such as plasma, urine, and tissue are essential for various preclinical and clinical studies. A range of analytical techniques are available for this purpose, with high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the most prominent. nih.govoup.comnih.govscielo.org.mx
Sample Preparation: Before analysis, biological samples require preparation to remove interfering substances and concentrate the analyte of interest. nih.gov Common sample preparation techniques for cephalosporins include:
Protein Precipitation: A simple and rapid method where a solvent like acetonitrile (B52724) or methanol (B129727) is added to the sample to precipitate proteins, which are then removed by centrifugation. oup.comnih.gov
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids.
Solid-Phase Extraction (SPE): A more selective method where the analyte is retained on a solid sorbent while impurities are washed away. The analyte is then eluted with a suitable solvent. nih.gov
Chromatographic and Detection Methods:
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the analysis of cephalosporins. oup.comnih.govscielo.org.mxsapub.org Reversed-phase HPLC with a C18 column is commonly employed, using a mobile phase typically consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. oup.comscielo.org.mx Detection is often performed using an ultraviolet (UV) detector, as cephalosporins possess chromophores that absorb UV light. scielo.org.mxsapub.org Isocratic elution, where the mobile phase composition remains constant, allows for simple and rapid analyses. oup.comnih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For higher sensitivity and selectivity, LC-MS/MS is the method of choice. nih.govpatrinum.ch This technique couples the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. LC-MS/MS can provide structural information and is capable of detecting and quantifying compounds at very low concentrations. nih.govpatrinum.ch A study on the absorption of 19 cephalosporins in zebrafish utilized a developed LC-MS/MS method to determine their internal concentrations. nih.govpatrinum.ch
Other Techniques: While less common for routine quantification, other techniques such as spectrophotometry, fluorimetry, and capillary electrophoresis have also been reported for the analysis of cephalosporins. sapub.org
The choice of analytical method depends on the specific requirements of the study, such as the desired sensitivity, selectivity, and sample throughput. nih.gov For instance, while microbiological assays can be used, they often lack the specificity of chromatographic methods. nih.gov
| Analytical Technique | Principle | Application for Cephalosporin Analysis | Typical Sample Matrix |
| HPLC-UV | Separation based on polarity, detection via UV absorbance. | Routine quantification of the parent drug. oup.comnih.govscielo.org.mx | Plasma, Urine, Formulations. oup.comscielo.org.mx |
| LC-MS/MS | Separation by chromatography, detection by mass-to-charge ratio. | Highly sensitive and selective quantification of parent drug and metabolites. nih.govpatrinum.ch | Plasma, Tissue homogenates, Zebrafish larvae. nih.govpatrinum.ch |
| Protein Precipitation | Removal of proteins by precipitation with an organic solvent. | A common and simple sample clean-up method. oup.comnih.gov | Plasma, Serum. oup.comnih.gov |
| Solid-Phase Extraction (SPE) | Analyte retention on a solid phase for purification and concentration. | Used for cleaner extracts and improved sensitivity. nih.gov | Plasma, Urine. nih.gov |
This table summarizes common analytical techniques used for cephalosporins, which are applicable to the analysis of this compound.
Future Directions and Emerging Research Avenues for Fk 788
Exploration of Novel Therapeutic Hypotheses Based on IP Receptor Agonism
The IP receptor is a significant therapeutic target, particularly known for its role as a powerful vasodilator and in inhibiting platelet aggregation. wikipedia.org While IP receptor agonists are clinically relevant for treating diseases involving pathological vasoconstriction, such as pulmonary arterial hypertension (PAH), the exploration of novel therapeutic hypotheses for compounds like FK-788 extends beyond these established indications. wikipedia.orgeverestmedicines.com Research continues to investigate the broader physiological and pathophysiological relevance of IP receptor activation. plos.org Studies on other novel IP receptor agonists are exploring potential uses in areas like thrombosis prevention without an increased risk of bleeding. cision.comcerenoscientific.comfinansavisen.no This suggests future research on this compound could investigate its potential in similar or other conditions where modulating platelet activity or inducing vasodilation could be beneficial, moving beyond traditional uses of prostacyclin analogs. cision.comfinansavisen.no The high selectivity of this compound for the IP receptor, as demonstrated in preclinical studies, may offer advantages in exploring these novel indications by potentially reducing off-target effects observed with less selective agonists. nih.govnih.govresearchgate.net
Development of Next-Generation IP Receptor Agonists with Improved Selectivity
While this compound has shown high selectivity for the human IP receptor, the development of next-generation IP receptor agonists remains an active area of research. mdpi.comnih.gov The goal is often to achieve improved selectivity among prostaglandin (B15479496) receptors and desirable pharmacokinetic profiles. mdpi.com Future research involving this compound could focus on using its structural framework as a basis for designing and synthesizing novel analogs with even finer-tuned selectivity profiles or enhanced pharmacological properties. This could involve medicinal chemistry efforts aimed at modifying the diphenylcarbamate or tetrahydronaphthalene moieties to optimize interactions with the IP receptor and minimize activity at other prostanoid receptors, such as EP3, which can be associated with unwanted side effects. nih.govresearchgate.net The development of such next-generation agonists could potentially lead to therapies with improved efficacy and reduced side effects compared to existing treatments. nih.govresearchgate.net
Integration of Multi-Omics Approaches for Comprehensive Mechanistic Understanding
Integrating multi-omics approaches, such as genomics, transcriptomics, proteomics, and metabolomics, can provide a more comprehensive understanding of the biological systems and pathways influenced by IP receptor activation. oup.comnih.gov For this compound, applying multi-omics could help elucidate the full spectrum of molecular changes induced by its binding to the IP receptor. This could involve studying gene expression profiles, protein interactions, and metabolic alterations in cells or tissues treated with this compound. Such studies could reveal previously unknown pathways or networks modulated by IP receptor agonism, potentially identifying new therapeutic targets or biomarkers of response. Multi-omics integration faces challenges in data consistency and biological interpretation, but it offers a powerful approach for hypothesis-free identification of significant biological pathways. oup.complos.org Applying these techniques to this compound research could provide deeper insights into its mechanism of action beyond just receptor binding and immediate downstream signaling.
Advancements in Animal Model Design for Translating Preclinical Findings
Animal models are crucial for translating preclinical findings of drug candidates like this compound to potential clinical applications. nih.gov While established animal models exist for studying conditions where IP receptor agonists are relevant, such as pulmonary hypertension or thrombosis, advancements in model design can improve the translatability of research. wikipedia.orgnih.govfrontiersin.org For this compound, this could involve utilizing or developing animal models that more closely mimic specific human disease states or patient populations. For example, using aged animal models might be relevant for studying age-dependent diseases where IP receptor modulation could play a role. nih.gov There is also a focus on developing models that incorporate specific genetic or pathological features relevant to the disease being studied. nih.govnih.gov Robust preclinical data packages, potentially involving multiple relevant animal models and comprehensive endpoints, are essential for selecting promising drug candidates for clinical trials. nih.gov Research with this compound could benefit from employing advanced animal models that allow for detailed phenotyping and assessment of relevant biological endpoints, enhancing the predictive value of preclinical studies. nih.gov
Collaborative Research Initiatives in Chemical Biology and Translational Pharmacology
Collaborative research initiatives are vital for advancing the understanding and therapeutic potential of compounds like this compound. biospace.com Bringing together expertise in chemical biology and translational pharmacology can facilitate the comprehensive study of this compound, from its molecular interactions to its potential clinical applications. Chemical biology can contribute to synthesizing novel analogs with improved properties and developing chemical probes to study IP receptor signaling in detail. nih.gov Translational pharmacology focuses on bridging the gap between basic research and clinical development, including optimizing pharmacokinetic and pharmacodynamic properties and designing relevant preclinical studies. frontiersin.org Collaborative efforts between academic institutions, pharmaceutical companies, and research organizations can accelerate the discovery and development of new IP receptor-targeted therapies based on compounds like this compound. These collaborations can leverage diverse resources and knowledge to address complex research questions and navigate the path towards clinical translation.
Q & A
Basic Research Questions
Q. How to design a robust experimental framework for studying FK-788’s mechanism of action in preclinical models?
- Methodological Answer : Begin with a PICOT framework (Population, Intervention, Comparison, Outcome, Time) to define variables. For example:
- Population : In vitro cell lines or animal models relevant to this compound’s target pathway (e.g., cancer cells with specific receptor expression).
- Intervention : Dose-response studies of this compound, including IC50 determination.
- Comparison : Control groups treated with vehicle or a known inhibitor.
- Outcome : Quantitative metrics (e.g., apoptosis rates, protein expression via Western blot).
- Time : Duration aligned with pharmacokinetic data (e.g., 24–72 hours for acute effects).
- Include replication across biological replicates to ensure statistical power .
Q. What are the best practices for validating this compound’s purity and structural identity in synthetic chemistry research?
- Methodological Answer :
- Analytical Techniques : Use NMR, HPLC, and mass spectrometry for structural confirmation. Compare spectral data to published reference standards.
- Purity Criteria : Ensure >95% purity via HPLC, with documentation of solvent residues (e.g., residual DMSO quantified via GC-MS).
- Reproducibility : Detailed synthesis protocols must be included in supplementary materials, including reaction conditions and purification steps .
Q. How to address variability in this compound’s efficacy across different cell lines or animal models?
- Methodological Answer :
- Experimental Design : Use stratified randomization to account for biological variability.
- Data Normalization : Normalize results to baseline measurements (e.g., cell viability pre-treatment).
- Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to identify outliers. Report confidence intervals and effect sizes .
Advanced Research Questions
Q. How to resolve contradictions between in vitro and in vivo data for this compound’s pharmacokinetic properties?
- Methodological Answer :
- Hypothesis Testing : Investigate factors like bioavailability, metabolite interference, or tissue-specific uptake.
- Tools : Use LC-MS/MS to quantify this compound and metabolites in plasma/tissue homogenates.
- Modeling : Develop a compartmental pharmacokinetic model to reconcile discrepancies (e.g., non-linear absorption in vivo vs. linear diffusion in vitro) .
Q. What statistical approaches are suitable for analyzing high-dimensional data from this compound omics studies (e.g., transcriptomics, proteomics)?
- Methodological Answer :
- Dimensionality Reduction : Apply PCA or t-SNE to identify clusters of differentially expressed genes/proteins.
- Pathway Analysis : Use tools like GSEA or STRING for functional enrichment.
- Validation : Prioritize targets with qRT-PCR or Western blot for key pathways.
- Table Example :
| Analysis Type | Tool | Key Output | Validation Method |
|---|---|---|---|
| Transcriptomics | RNA-Seq | DEGs (FDR <0.05) | qRT-PCR |
| Proteomics | MaxQuant | Protein fold-change | Western blot |
Q. How to ensure reproducibility of this compound’s effects in multi-center studies?
- Methodological Answer :
- Standardization : Distribute standardized protocols for assays (e.g., cell culture conditions, dosing schedules).
- Blinding : Implement double-blinding for treatment allocation.
- Data Harmonization : Use centralized labs for critical assays (e.g., flow cytometry).
- Reporting : Follow ARRIVE guidelines for preclinical studies, including raw data deposition in public repositories .
Data Management and Ethical Considerations
Q. How to ethically manage conflicting results when this compound shows unexpected toxicity in preclinical trials?
- Methodological Answer :
- Transparency : Disclose all data in preprints or institutional reports, even if contradictory.
- Root-Cause Analysis : Investigate batch variability, contamination, or species-specific toxicity.
- Ethical Review : Consult institutional animal care committees (IACUC) to refine protocols or terminate studies if harm exceeds predefined thresholds .
Q. What strategies optimize FAIR (Findable, Accessible, Interoperable, Reusable) data practices for this compound research?
- Methodological Answer :
- Metadata Standards : Use ISA-Tab format for experimental metadata.
- Repositories : Deposit raw data in domain-specific databases (e.g., ChEMBL for compound data, PRIDE for proteomics).
- Licensing : Apply CC-BY licenses to enable reuse.
- Documentation : Include README files with data dictionaries and version control logs .
Methodological Pitfalls and Solutions
Q. How to mitigate bias in this compound studies due to selective reporting of positive results?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
